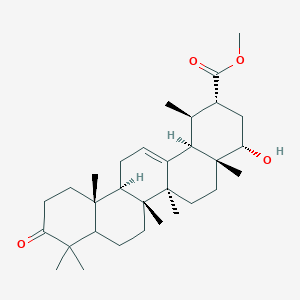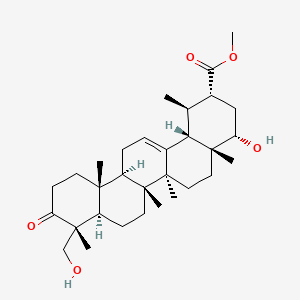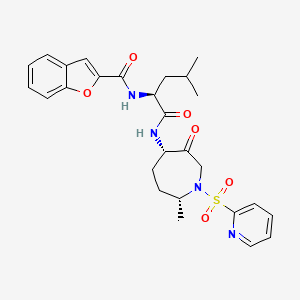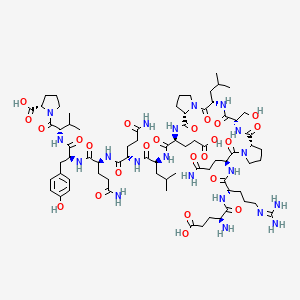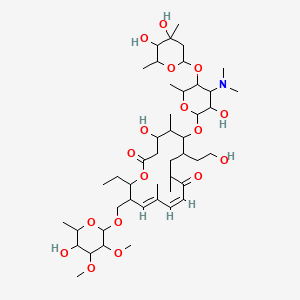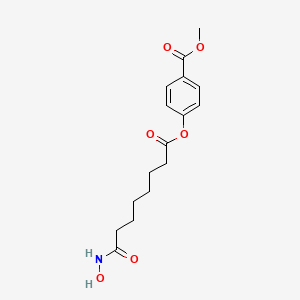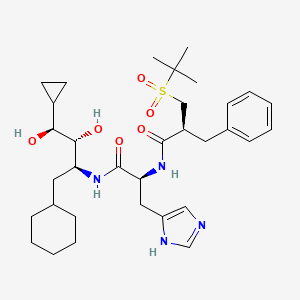
Rilapladib
Übersicht
Beschreibung
Rilapladib is a small molecule drug developed through a collaboration between Human Genome Sciences and GlaxoSmithKline. This compound has been investigated for its potential in treating atherosclerosis and Alzheimer’s disease due to its anti-inflammatory and anti-oxidative properties .
Vorbereitungsmethoden
Die Synthese von Rilapladib umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplungsreaktionen. Die genauen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden in den Einzelheiten nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese die Verwendung von fluorierten aromatischen Verbindungen und verschiedene Schutzgruppenstrategien beinhaltet, um das Endprodukt zu erhalten . Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung dieser Synthesewege umfassen, um eine hohe Ausbeute und Reinheit sowie eine Skalierbarkeit für die großtechnische Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Rilapladib durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann einer oxidativen Degradation unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner aromatischen Ringe. Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören starke Säuren oder Basen, Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.
Wissenschaftliche Forschungsanwendungen
Rilapladib wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht:
Chemie: Als Modellverbindung zur Untersuchung der Lp-PLA2-Hemmung und ihrer Auswirkungen auf den Lipidstoffwechsel.
Biologie: Untersucht auf seine Rolle bei der Modulation von Entzündungswegen und oxidativem Stress.
Medizin: Erforscht als Behandlung für Atherosklerose und Alzheimer-Krankheit. .
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf Lp-PLA2 und verwandte Wege abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Enzyms Lipoprotein-assoziierte Phospholipase A2 (Lp-PLA2). Dieses Enzym ist mit Low-Density-Lipoprotein (LDL)-Cholesterin assoziiert und an der Bildung atherosklerotischer Plaques beteiligt. Durch die Hemmung von Lp-PLA2 reduziert this compound die Produktion von proinflammatorischen und oxidativen Molekülen und verhindert so die Bildung und das Fortschreiten von Plaques . Dieser Mechanismus wird auch bei der Alzheimer-Krankheit als vorteilhaft angesehen, da er die zerebrovaskuläre Entzündung und den oxidativen Stress reduziert .
Wirkmechanismus
Rilapladib exerts its effects by inhibiting the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with low-density lipoprotein (LDL) cholesterol and is involved in the formation of atherosclerotic plaques. By inhibiting Lp-PLA2, this compound reduces the production of pro-inflammatory and oxidative molecules, thereby preventing plaque formation and progression . This mechanism is also thought to be beneficial in Alzheimer’s disease by reducing cerebrovascular inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Rilapladib ähnelt anderen Lp-PLA2-Inhibitoren wie Darapladib und SNP318. Es besitzt jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Eigenschaften
IUPAC Name |
2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38F5N3O3S/c1-51-22-21-46-19-17-32(18-20-46)47(24-27-9-11-28(12-10-27)29-13-15-31(16-14-29)40(43,44)45)37(50)25-48-35-8-3-2-6-33(35)36(49)23-38(48)52-26-30-5-4-7-34(41)39(30)42/h2-16,23,32H,17-22,24-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBGCSGCRSCFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5C(=O)C=C4SCC6=C(C(=CC=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38F5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194281 | |
| Record name | Rilapladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rilapladib is a Lp-PLA2 inhibitor. Lp-PLA2 has been found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification. Moreover, enzyme levels are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women. As such, plasma Lp-PLA2 levels tend to be elevated in those individuals who are considered to be at risk of developing accelerated atherosclerosis and clinical cardiovascular events. Thus, inhibition of the Lp-PLA2 enzyme would be expected to stop the build up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis. | |
| Record name | Rilapladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
412950-08-4 | |
| Record name | Rilapladib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412950-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilapladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412950084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilapladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05119 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rilapladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILAPLADIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14CWE893Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





